molecular formula C14H20N4O B092125 N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine CAS No. 18991-15-6

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine

Cat. No. B092125
CAS RN: 18991-15-6
M. Wt: 260.33 g/mol
InChI Key: HFXOMPIWXDVHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, also known as OXA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXA is a fluorescent compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the formation of a complex with the biomolecule of interest through electrostatic and hydrophobic interactions. This complex results in a change in the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, allowing for detection and imaging of the biomolecule.
Biochemical and Physiological Effects
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have minimal toxicity and does not interfere with the function of the biomolecule of interest. This makes it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its high sensitivity and selectivity for detecting and imaging biomolecules. However, one limitation of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its relatively low quantum yield, which can result in low signal-to-noise ratios in some experiments.

Future Directions

There are several future directions for the use of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer or Alzheimer's disease. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine could also be used in the development of new drugs that target specific biomolecules. Additionally, further research could be conducted to improve the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, potentially increasing its sensitivity and selectivity for biomolecules.

Synthesis Methods

The synthesis of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been widely used in scientific research as a fluorescent probe for detecting and imaging various biomolecules such as proteins, nucleic acids, and lipids. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have high sensitivity and selectivity for these biomolecules, making it a valuable tool in the field of biochemistry and cell biology.

properties

CAS RN

18991-15-6

Product Name

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N',N'-diethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H20N4O/c1-3-18(4-2)11-10-15-14-16-13(17-19-14)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16,17)

InChI Key

HFXOMPIWXDVHSZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2

Other CAS RN

18991-15-6

Origin of Product

United States

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